(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
Description
(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenylsulfanyl group, and a furan ring
Properties
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-5-4-6-16(11-14)21(22)23)12-17-9-10-19(24-17)25-18-7-2-1-3-8-18/h1-12H/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEGXWWGXOSGNZ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step involves the substitution reaction where a phenylsulfanyl group is introduced to the furan ring.
Formation of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.
Formation of the prop-2-enenitrile moiety: This involves the condensation of the intermediate compounds to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or other electrophiles in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with various enzymes or receptors. The furan ring provides structural stability and can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
(2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile: can be compared with other compounds containing nitrophenyl, phenylsulfanyl, and furan groups.
Examples: Compounds like (2E)-2-(3-nitrophenyl)-3-[5-(methylsulfanyl)furan-2-yl]prop-2-enenitrile, (2E)-2-(3-aminophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile.
Uniqueness:
- The combination of nitrophenyl, phenylsulfanyl, and furan groups in (2E)-2-(3-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile provides unique chemical properties and reactivity patterns.
- Its structural complexity allows for diverse applications and interactions in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
